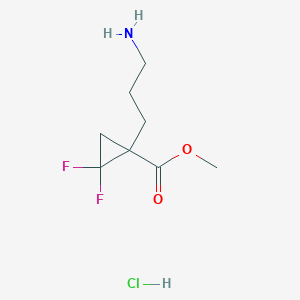![molecular formula C19H18ClNO3 B2909411 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1790706-14-7](/img/structure/B2909411.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that belongs to the family of cathinone derivatives. It is also known as N-ethylpentylone or ephylone. This compound has gained significant attention in the scientific community due to its potential applications in research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolidine ring followed by the introduction of the benzodioxole and chlorophenyl groups. The final step involves the addition of the ethanone group.
Starting Materials
4-bromo-2-chlorobenzene, benzo[d][1,3]dioxole, 1-pyrrolidinecarboxaldehyde, sodium hydride, 2-chloroacetophenone, acetic acid, sodium acetate, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine, a. Dissolve 1-pyrrolidinecarboxaldehyde (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add benzo[d][1,3]dioxole (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine., Step 2: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene, a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv)., b. Add 4-bromo-2-chlorobenzene (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene., Step 3: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone, a. Dissolve 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add 2-chloroacetophenone (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves the inhibition of the dopamine transporter and norepinephrine transporter. This results in an increase in the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety.
Biochemische Und Physiologische Effekte
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. This compound has also been found to increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone in lab experiments include its potent inhibition of the dopamine transporter and norepinephrine transporter, which can lead to improved mood and reduced anxiety. However, the limitations of using this compound include its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone. These include studying its potential applications in treating depression and anxiety disorders, as well as its potential for abuse and addiction. Further research is also needed to determine the long-term effects of this compound on the brain and body.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter and norepinephrine transporter. This compound has also been studied for its potential applications in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

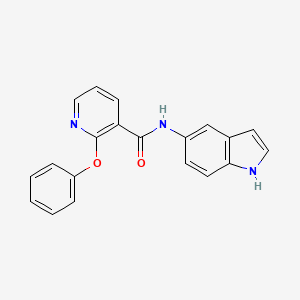
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)
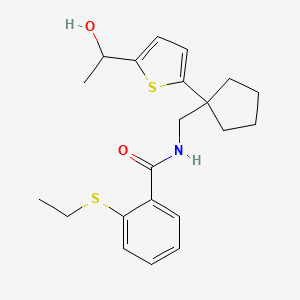
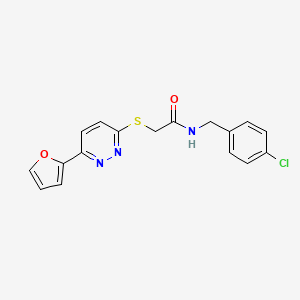
![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)
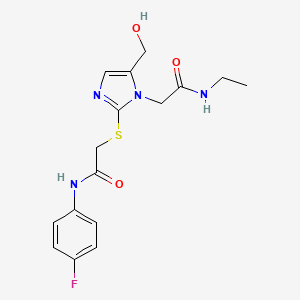
![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)
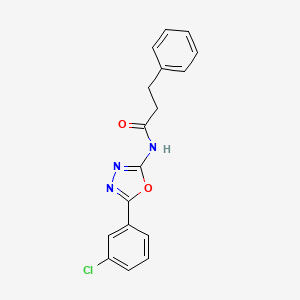
![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
